REACTION_SMILES
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[CH3:19][CH2:20][OH:21].[CH3:3][O:4][C:5](=[O:6])[c:7]1[c:8]([CH3:18])[n:9][c:10]([C:14]([F:15])([F:16])[F:17])[n:11][c:12]1[CH3:13].[K+:2].[OH-:1].[OH2:22]>>[O:4]=[C:5]([OH:6])[c:7]1[c:8]([CH3:18])[n:9][c:10]([C:14]([F:15])([F:16])[F:17])[n:11][c:12]1[CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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COC(=O)c1c(C)nc(C(F)(F)F)nc1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1c(C)nc(C(F)(F)F)nc1C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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Cc1nc(C(F)(F)F)nc(C)c1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |